L-Arginine-1-13C Hydrochloride: A Technical Guide for Researchers
L-Arginine-1-13C Hydrochloride: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of L-Arginine-1-13C hydrochloride, a stable isotope-labeled amino acid crucial for researchers, scientists, and drug development professionals. This document details its chemical and physical properties, and explores its applications in metabolic research, particularly as a tracer and an internal standard in mass spectrometry-based analyses.
Core Properties and Specifications
L-Arginine-1-13C hydrochloride is a non-radioactive, isotopically labeled form of the amino acid L-arginine, where the carbon atom at the first position (the carboxyl carbon) is replaced with a ¹³C isotope. This isotopic labeling makes it an invaluable tool for tracing the metabolic fate of arginine in biological systems without the need for radioactive materials.
Table 1: Chemical and Physical Properties of L-Arginine-1-¹³C Hydrochloride
| Property | Value | Reference |
| Chemical Formula | H₂NC(=NH)NH(CH₂)₃CH(NH₂)¹³COOH·HCl | [1] |
| Molecular Weight | 211.65 g/mol | [1] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1] |
| Chemical Purity | Typically ≥98% | [1] |
| Appearance | Solid/Powder | [2] |
| Solubility | Soluble in water. | [3] |
| Storage Temperature | Room temperature, away from light and moisture. | [1] |
| CAS Number (Labeled) | 2483735-41-5 | [1] |
Applications in Research and Drug Development
The primary application of L-Arginine-1-¹³C hydrochloride lies in its use as a tracer in metabolic research and as an internal standard for the accurate quantification of L-arginine in biological samples by mass spectrometry.
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Metabolic Flux Analysis: As a tracer, it allows researchers to follow the metabolic pathways of arginine, including its conversion to nitric oxide, urea, polyamines, proline, and creatine. This is critical for understanding cellular metabolism in both healthy and diseased states.[4]
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Quantitative Proteomics (SILAC): In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), ¹³C-labeled arginine is used to metabolically label proteins. This enables the relative quantification of protein abundance between different cell populations by mass spectrometry.[5][6][7]
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Pharmacokinetic Studies: It can be used to study the absorption, distribution, metabolism, and excretion (ADME) of L-arginine and arginine-based drugs.
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Clinical Mass Spectrometry: As an internal standard, it is essential for the accurate measurement of L-arginine levels in clinical samples, which can be a biomarker for various diseases.[1]
Signaling Pathways and Metabolic Networks
L-arginine is a central node in several critical metabolic and signaling pathways. The most prominent of these is the L-arginine-nitric oxide pathway.
L-Arginine/Nitric Oxide Signaling Pathway
L-arginine is the substrate for nitric oxide synthase (NOS) enzymes, which catalyze the production of nitric oxide (NO), a crucial signaling molecule involved in vasodilation, neurotransmission, and immune responses.
Caption: L-Arginine to Nitric Oxide Signaling Pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing L-Arginine-1-¹³C hydrochloride.
Quantification of L-Arginine in Plasma using LC-MS/MS with a ¹³C-Labeled Internal Standard
This protocol describes the use of L-Arginine-1-¹³C hydrochloride as an internal standard for the accurate quantification of L-arginine in plasma samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
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L-Arginine-1-¹³C hydrochloride
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Acetonitrile (B52724) (ACN)
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Methanol (MeOH)
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Formic acid
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Ultrapure water
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Plasma samples
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Centrifuge
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LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
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Preparation of Internal Standard Stock Solution: Prepare a stock solution of L-Arginine-1-¹³C hydrochloride in ultrapure water at a concentration of 1 mg/mL.
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Sample Preparation:
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Thaw plasma samples on ice.
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To 50 µL of plasma, add 50 µL of the internal standard working solution (diluted from the stock solution) and 400 µL of a protein precipitation solution (e.g., acetonitrile:methanol 50:50, v/v).[8]
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Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
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Centrifuge the samples at 12,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[8]
-
Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
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Chromatographic Separation: Use a suitable column for amino acid analysis (e.g., a HILIC column).[8] The mobile phase typically consists of a gradient of acetonitrile and water with a small percentage of formic acid.
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Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).
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Monitor the transition for unlabeled L-arginine (e.g., m/z 175.2 → 70.1).[1]
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Monitor the transition for L-Arginine-1-¹³C (e.g., m/z 176.2 → 71.1).
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-
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Quantification:
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Generate a standard curve by analyzing known concentrations of unlabeled L-arginine spiked with a constant concentration of the L-Arginine-1-¹³C internal standard.
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Determine the concentration of L-arginine in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
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Caption: LC-MS/MS Quantification Workflow.
In Vitro Metabolic Tracer Study in Cell Culture
This protocol outlines a general procedure for using L-Arginine-1-¹³C hydrochloride as a tracer to study arginine metabolism in cultured cells.
Materials:
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L-Arginine-1-¹³C hydrochloride
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Cell culture medium deficient in L-arginine
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Dialyzed fetal bovine serum (FBS)
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Cultured cells of interest
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Cell culture plates/flasks
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Metabolite extraction buffer (e.g., 80% methanol)
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LC-MS system
Procedure:
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Cell Culture Preparation:
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Culture cells in standard medium to the desired confluency.
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Prepare experimental medium by supplementing arginine-free medium with a known concentration of L-Arginine-1-¹³C hydrochloride and dialyzed FBS.
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-
Isotopic Labeling:
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Wash the cells with phosphate-buffered saline (PBS) to remove the standard medium.
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Incubate the cells with the L-Arginine-1-¹³C hydrochloride-containing medium for a specific time course (e.g., 0, 1, 4, 8, 24 hours).
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-
Metabolite Extraction:
-
At each time point, wash the cells with cold PBS.
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Quench metabolism and extract metabolites by adding ice-cold 80% methanol.
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Scrape the cells and collect the cell lysate.
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Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.
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-
LC-MS Analysis:
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Analyze the extracted metabolites by LC-MS to identify and quantify ¹³C-labeled metabolites derived from L-arginine (e.g., ¹³C-citrulline, ¹³C-ornithine).
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Data Analysis:
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Determine the fractional labeling of metabolites over time to calculate metabolic flux through different pathways.
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Caption: In Vitro Tracer Study Workflow.
Conclusion
L-Arginine-1-¹³C hydrochloride is a powerful and versatile tool for researchers in the fields of metabolism, proteomics, and drug development. Its use as a stable isotope tracer and internal standard enables precise and accurate measurements that are fundamental to advancing our understanding of the role of arginine in health and disease. The protocols and information provided in this guide serve as a valuable resource for the effective application of this important research compound.
References
- 1. Advanced Arginine Detection: LC-MS, HPLC & Metabolomics [metabolomics.creative-proteomics.com]
- 2. u-of-o-nmr-facility.blogspot.com [u-of-o-nmr-facility.blogspot.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. An Optimized MRM-Based Workflow of the l-Arginine/Nitric Oxide Pathway Metabolites Revealed Disease- and Sex-Related Differences in the Cardiovascular Field - PMC [pmc.ncbi.nlm.nih.gov]
